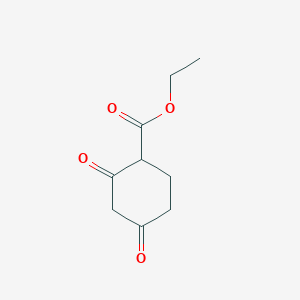

Ethyl 2,4-dioxocyclohexanecarboxylate

Description

Significance of Cyclic β-Ketoesters in Synthetic Design

Cyclic β-ketoesters are a class of organic compounds characterized by a cyclic structure containing a ketone and an ester functional group separated by one carbon atom (the β-position). This unique structural arrangement makes them exceptionally important synthons (synthetic building blocks) in organic chemistry. wikipedia.org Their significance stems from their versatile reactivity, which allows for the construction of complex molecular frameworks. nih.gov

The presence of both carbonyl and ester groups enables a variety of chemical transformations. The protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, facilitating the formation of a stable enolate ion. This enolate is a potent nucleophile and is central to many carbon-carbon bond-forming reactions, such as alkylations and condensations. nih.gov

Key reactions involving cyclic β-ketoesters include:

Hydrolysis and Decarboxylation: The ester group can be easily hydrolyzed to a carboxylic acid, which can then be decarboxylated (lose CO2) upon heating to yield a cyclic ketone. This sequence is a powerful method for synthesizing substituted cyclic ketones.

Condensation Reactions: They are classic substrates for condensation reactions, such as the Claisen condensation, to build more elaborate structures. wikipedia.org

Heterocycle Synthesis: Perhaps their most significant application is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl moiety is an ideal precursor for reacting with dinucleophiles to form a wide variety of rings, such as pyrimidines, pyrazoles, and quinolines. wikipedia.org

The cyclic nature of these molecules provides a degree of conformational rigidity and stability that can influence the stereochemical outcome of reactions, making them valuable in asymmetric synthesis. wikipedia.org This versatility has established cyclic β-ketoesters as indispensable tools for chemists in the development of new pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Historical Context of the Compound's Emergence in Academic Synthesis

The academic synthesis of cyclic β-ketoesters, including Ethyl 2,4-dioxocyclohexanecarboxylate, is historically rooted in the development of intramolecular condensation reactions. The foundational method for creating such cyclic structures is the Dieckmann condensation , first reported by the German chemist Walter Dieckmann in the late 19th and early 20th centuries. wikipedia.orgorganicreactions.orgnumberanalytics.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a strong base (like sodium ethoxide) to form a cyclic β-ketoester. wikipedia.orgorganic-chemistry.org This reaction proved highly effective for the synthesis of stable 5- and 6-membered rings. wikipedia.orgorganicreactions.org The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester group within the same molecule to form the ring. wikipedia.org

| Reaction Name | Description | Key Reactants | Typical Base/Catalyst | Historical Significance |

|---|---|---|---|---|

| Dieckmann Condensation | An intramolecular condensation of a diester to form a cyclic β-ketoester. wikipedia.org | 1,6- or 1,7-Diesters | Sodium ethoxide, Potassium tert-butoxide numberanalytics.com | Pioneering method for synthesizing 5- and 6-membered cyclic β-ketoesters. organicreactions.org |

| Michael Addition | Conjugate addition of a nucleophile (enolate) to an α,β-unsaturated carbonyl compound. libretexts.org | Enolate (from β-ketoester) + α,β-unsaturated ketone | Sodium hydroxide, Sodium ethoxide libretexts.orgtamu.edu | Crucial for forming the 1,5-dicarbonyl intermediate necessary for subsequent cyclization. masterorganicchemistry.com |

| Robinson Annulation | A two-step process involving a Michael addition followed by an intramolecular Aldol (B89426) condensation. wikipedia.orglibretexts.org | β-dicarbonyl compound + α,β-unsaturated ketone | Base (e.g., NaOH, NaOEt) | A powerful ring-forming (annulation) method for creating six-membered rings (cyclohexenones), discovered by Robert Robinson in 1935. wikipedia.orglibretexts.org |

The specific structure of this compound, which is a 1,3-dicarbonyl system within a six-membered ring, can be envisioned as the product of a sequence involving a Michael addition followed by a Dieckmann-type cyclization. The development of such tandem reactions, like the Robinson annulation (discovered in 1935), further expanded the toolkit for creating complex cyclic systems. wikipedia.orglibretexts.org While the precise first synthesis of this compound is not prominently documented, its existence is a direct consequence of these foundational discoveries in organic synthesis.

Overview of Key Research Domains Utilizing this compound

The unique arrangement of functional groups in this compound makes it a valuable precursor in several key research domains, primarily for the synthesis of heterocyclic scaffolds that form the core of many biologically active molecules.

Synthesis of Heterocyclic Compounds: The 1,3-dicarbonyl motif is an ideal electrophilic substrate for condensation reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems.

Quinolines: These bicyclic aromatic compounds are prevalent in pharmaceuticals and natural products. The Conrad-Limpach and Knorr syntheses involve the condensation of anilines with β-ketoesters to produce hydroxyquinolines. jptcp.com this compound can serve as the β-dicarbonyl component in such reactions to generate complex, fused quinoline (B57606) systems.

Coumarins: Coumarins (benzopyran-2-ones) exhibit a wide range of biological activities. They are classically synthesized via the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. scispace.comorganic-chemistry.org The use of a cyclic precursor like this compound allows for the synthesis of polycyclic coumarin (B35378) derivatives.

Pyrimidines: The pyrimidine (B1678525) ring is a core component of nucleic acids and many drugs. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with urea, thiourea, or guanidine. bu.edu.eg This reaction provides a direct pathway to functionalized pyrimidine rings, which can be further elaborated.

| Target Heterocycle | Named Reaction/Method | Co-reactant | General Conditions |

|---|---|---|---|

| Quinolines | Conrad-Limpach-Knorr Synthesis | Anilines jptcp.com | Acid or base catalysis, thermal conditions jptcp.com |

| Coumarins | Pechmann Condensation | Phenols scispace.com | Acid catalyst (e.g., H₂SO₄, Lewis acids) scispace.com |

| Pyrimidines | Biginelli-type Reaction | Urea, Thiourea, or Guanidine bu.edu.eg | Condensation with a 1,3-bifunctional fragment bu.edu.eg |

Medicinal Chemistry: The heterocycles derived from this compound are of great interest in drug discovery. For instance, quinoline derivatives have been investigated for antimalarial, antibacterial, and anticancer properties. nih.gov Similarly, various coumarin and pyrimidine derivatives are explored for a vast array of therapeutic applications. nih.govresearchgate.net Furthermore, research into structurally related 1,3-diketone compounds has shown their potential as inhibitors of enzymes like Src kinase, which is implicated in cancer. ut.ac.irut.ac.ir The ability to readily generate a library of complex molecules from a single precursor makes this compound a valuable starting point for developing new therapeutic agents.

Compound Information

| Property | Value |

|---|---|

| CAS Number | 77548-33-5 chemicalbook.com |

| Molecular Formula | C₉H₁₂O₄ chemicalbook.com |

| Molecular Weight | 184.19 g/mol chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

ethyl 2,4-dioxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h7H,2-5H2,1H3 |

InChI Key |

WBQFRYDJJOVKLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Ethyl 2,4 Dioxocyclohexanecarboxylate

Classical Approaches to Cyclohexanone-Based β-Ketoesters

The foundational methods for synthesizing cyclic β-ketoesters like ethyl 2,4-dioxocyclohexanecarboxylate have been well-established in the field of organic chemistry. These classical routes typically involve base-catalyzed condensation and intramolecular cyclization reactions, which are reliable for constructing the core carbocyclic ring.

Base-Catalyzed Condensation Reactions (e.g., Acetoacetic Ester and α,β-Unsaturated Esters)

A classical approach to the synthesis of cyclohexanedione structures involves the Michael addition, a base-catalyzed 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org In the context of synthesizing precursors for this compound, an enolate derived from a β-ketoester like ethyl acetoacetate (B1235776) can act as the Michael donor. The Michael acceptor is typically an α,β-unsaturated ester.

The general mechanism involves the deprotonation of the α-carbon of the β-ketoester by a base to form a stabilized enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a new carbon-carbon bond. libretexts.org Subsequent intramolecular Claisen condensation (a Dieckmann condensation in this intramolecular case) of the resulting adduct leads to the formation of the cyclic dione (B5365651) system. A regio-selective Michael-Claisen process has been developed for the synthesis of substituted cyclohexane-1,3-diones starting from acetone (B3395972) and α,β-unsaturated esters. google.com

Cyclization Reactions Involving Diester Precursors

The Dieckmann condensation is a cornerstone of classical organic synthesis for the formation of cyclic β-ketoesters. openstax.orgorganic-chemistry.org This intramolecular Claisen condensation of a diester is catalyzed by a base to yield a five- or six-membered ring. openstax.orgorganic-chemistry.org For the synthesis of this compound, a suitable acyclic diester precursor would be required.

The mechanism is initiated by the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate. openstax.org Subsequent elimination of an alkoxide group results in the formation of the cyclic β-ketoester. openstax.org The Dieckmann cyclization is particularly effective for the formation of 5- and 6-membered rings. openstax.orgorganic-chemistry.org

Modern and Optimized Synthetic Routes

Contemporary synthetic chemistry has focused on developing more efficient, high-yielding, and often simpler methods for the synthesis of complex molecules. These modern routes for this compound often involve derivatization of readily available starting materials or the development of one-pot procedures that minimize intermediate isolation steps.

Derivatization from Cyclohexanone (B45756) and Carbonates

A widely used modern method for the synthesis of related β-ketoesters, such as ethyl 2-oxocyclohexanecarboxylate, involves the reaction of cyclohexanone with a carbonate, typically diethyl carbonate, in the presence of a strong base. guidechem.comchemicalbook.comstackexchange.com This reaction provides a direct route to the β-ketoester functionality on a pre-formed cyclohexane (B81311) ring.

The reaction is typically carried out using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). guidechem.comchemicalbook.com The base deprotonates the α-carbon of cyclohexanone to generate an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide ion yields the desired β-ketoester. This method is often high-yielding, with reports of up to 80% yield for ethyl 2-oxocyclohexanecarboxylate. guidechem.comchemicalbook.com

Table 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate from Cyclohexanone

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | Diethyl carbonate | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Reflux | 80% | guidechem.com, chemicalbook.com |

One-Pot Synthesis Strategies

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste from purification of intermediates, and are generally more cost-effective. For the synthesis of complex cyclic structures like this compound, one-pot strategies often combine multiple reaction steps, such as Michael additions and subsequent cyclizations, without the need for isolating intermediates. google.com

For instance, a one-pot process combining a Michael addition with a tandem inter-intra double Henry reaction has been demonstrated for the synthesis of pentasubstituted cyclohexanes. researchgate.net While not directly yielding the target molecule, this illustrates the principle of sequential reactions in a single pot to build complex cyclic systems. Similarly, a regio-selective and consecutive Michael-Claisen process has been developed for the synthesis of substituted cyclohexane-1,3-diones from acetone and α,β-unsaturated esters in a one-pot reaction. google.com These strategies highlight the potential for developing a streamlined, one-pot synthesis for this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjournaljpri.com In the synthesis of this compound and related β-ketoesters, several green approaches can be considered.

One key area is the use of environmentally benign solvents. For example, glycerol (B35011) has been investigated as a green and efficient solvent for the reduction of β-ketoesters to β-hydroxyesters. blogspot.com The use of water as a solvent is also a primary goal of green chemistry, although the poor solubility of many organic reactants can be a challenge. researchgate.net

Another green approach is the use of biocatalysis. Lipases have been employed for the synthesis of β-ketoesters via transesterification under mild, solvent-free conditions. google.comgoogle.com This method not only avoids the use of organic solvents but also allows for the synthesis of optically active β-ketoesters. google.comgoogle.com

The development of energy-efficient synthetic methods is also a core principle of green chemistry. This can involve the use of catalysis to lower reaction temperatures or the application of alternative energy sources like microwave irradiation to reduce reaction times. researchgate.net Furthermore, the use of efficient and recyclable catalysts can significantly improve the environmental footprint of a synthetic process. nih.govjournaljpri.com

Table 2: Green Chemistry Approaches in β-Ketoester Synthesis

| Green Approach | Example | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Use of glycerol in the reduction of β-ketoesters | Environmentally benign, efficient | blogspot.com |

| Biocatalysis | Lipase-catalyzed transesterification | Mild, solvent-free conditions, potential for optical activity | google.com, google.com |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times | researchgate.net |

Solvent-Free or Environmentally Benign Solvent Applications

The selection of a solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and can be toxic, leading to environmental and safety concerns. Consequently, there is a growing emphasis on the use of solvent-free reaction conditions or the substitution of conventional solvents with more environmentally benign alternatives.

While specific research on solvent-free synthesis of this compound is not extensively documented, the principles of green chemistry suggest that such approaches are highly desirable. Solvent-free reactions, often conducted by grinding solid reactants together, can lead to reduced waste, lower energy consumption, and simpler purification processes.

The use of environmentally benign solvents is a more widely explored avenue for greening chemical syntheses. These solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. For the synthesis of cyclic β-keto esters like this compound, which can be formed through reactions such as the Dieckmann condensation, several classes of green solvents could be considered.

Potential Green Solvents for the Synthesis of this compound:

| Solvent Class | Examples | Rationale for Use |

| Ionic Liquids | 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) | Low vapor pressure, high thermal stability, and potential for recyclability. Can act as both solvent and catalyst. |

| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, and easily removable from the reaction mixture by depressurization. |

| Bio-based Solvents | Ethyl lactate, Cyrene® | Derived from renewable resources, biodegradable, and generally have lower toxicity profiles than petrochemical-based solvents. |

| Water | H₂O | The ultimate green solvent; non-toxic, inexpensive, and non-flammable. However, its use can be limited by the poor solubility of organic reactants. |

The application of these solvents in the synthesis of this compound would require empirical investigation to optimize reaction conditions and yields. The goal is to identify a solvent system that not only facilitates the desired chemical transformation but also aligns with the principles of sustainable chemistry.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. dntb.gov.ua A higher atom economy indicates a more sustainable process with less waste generation. dntb.gov.ua The theoretical atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The synthesis of this compound can theoretically be achieved through an intramolecular Dieckmann condensation of a suitable diethyl ester of a dicarboxylic acid. For instance, the cyclization of diethyl 3-oxopimelate would yield the target molecule.

Theoretical Atom Economy for the Dieckmann Condensation to form this compound:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl 3-oxopimelate | C₁₁H₁₈O₅ | 230.26 |

| Product | ||

| This compound | C₉H₁₂O₄ | 184.19 |

| Byproduct | ||

| Ethanol | C₂H₅OH | 46.07 |

In this theoretical pathway, the reaction proceeds with the elimination of a molecule of ethanol. The atom economy would be calculated as:

% Atom Economy = (184.19 / 230.26) x 100 ≈ 79.99%

This calculation demonstrates that even in a well-designed synthesis, not all atoms from the reactants are incorporated into the final product.

Chemical Reactivity and Transformation Mechanisms of Ethyl 2,4 Dioxocyclohexanecarboxylate

Nucleophilic and Electrophilic Reactivity Profiles

The presence of both ketone and ester carbonyl groups, along with acidic α-hydrogens, endows Ethyl 2,4-dioxocyclohexanecarboxylate with a dual nucleophilic and electrophilic character. This duality is central to its synthetic utility, allowing it to participate in a broad spectrum of chemical reactions.

Enolate Chemistry and Alkylation Strategies

The protons on the carbon atoms alpha to the two carbonyl groups of this compound are acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. researchgate.netrsc.org This enolate is a potent nucleophile and can react with various electrophiles, most notably in alkylation reactions. pressbooks.pub

The formation of the enolate is a critical step and can be influenced by the choice of base and reaction conditions. nih.gov Strong bases, such as sodium ethoxide or potassium tert-butoxide, are typically employed to ensure complete or substantial enolate formation. numberanalytics.comlibretexts.org The resulting enolate can then undergo SN2 reaction with an alkyl halide, leading to the introduction of an alkyl group at the α-position. libretexts.org

The general sequence for the alkylation of cyclic β-keto esters like this compound involves three key steps:

Enolate Formation: Deprotonation at the α-carbon using a strong base.

Alkylation: Nucleophilic attack of the enolate on an alkyl halide.

Hydrolysis and Decarboxylation (optional): Subsequent treatment with acid can lead to hydrolysis of the ester and decarboxylation to yield a 2-alkylated cyclohexanedione. pressbooks.pub

| Reactant | Base | Alkylating Agent | Product |

|---|---|---|---|

| This compound | Sodium Ethoxide | Methyl Iodide | Ethyl 1-methyl-2,4-dioxocyclohexanecarboxylate |

| This compound | Potassium tert-Butoxide | Benzyl Bromide | Ethyl 1-benzyl-2,4-dioxocyclohexanecarboxylate |

| This compound | Lithium Diisopropylamide (LDA) | Allyl Bromide | Ethyl 1-allyl-2,4-dioxocyclohexanecarboxylate |

Acyl Group Substitution Dynamics

The ester functional group in this compound can undergo nucleophilic acyl substitution, a reaction pathway that proceeds through a characteristic addition-elimination mechanism. nih.govresearchgate.net In this process, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to yield a new carbonyl compound. nih.gov

The reactivity of the ester towards nucleophilic acyl substitution is influenced by both the nature of the nucleophile and the reaction conditions. Common transformations include hydrolysis, transesterification, and amidation.

Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-dioxocyclohexanecarboxylic acid.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can exchange the ethyl group of the ester for a different alkyl group.

Amidation: Treatment with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide.

| Reactant | Nucleophile | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | H₂O | H⁺ or OH⁻ | 2,4-Dioxocyclohexanecarboxylic acid |

| This compound | Methanol (B129727) | Acid or Base | Mthis compound |

| This compound | Ammonia | Heat | 2,4-Dioxocyclohexanecarboxamide |

Advanced Cyclization and Cascade Reactions

This compound is a valuable precursor for the synthesis of complex polycyclic and heterocyclic frameworks through various cyclization and cascade reactions.

Domino Michael Reactions for Polycyclic Construction

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This compound can serve as a key building block in domino Michael reactions for the construction of intricate polycyclic systems.

In a typical scenario, the enolate of this compound can act as a Michael donor, adding to a Michael acceptor. The resulting intermediate can then undergo a subsequent intramolecular reaction, such as another Michael addition or an aldol (B89426) condensation, to form a new ring. These reactions are highly efficient in building molecular complexity from simple starting materials.

Intramolecular Michael Additions

Derivatives of this compound, appropriately functionalized with a Michael acceptor moiety, can undergo intramolecular Michael additions to construct bicyclic or polycyclic systems. nih.govresearchgate.net This reaction involves the conjugate addition of an enolate, generated from the β-dicarbonyl system, to an α,β-unsaturated carbonyl or nitrile group within the same molecule. researchgate.net

The stereochemical outcome of these reactions can often be controlled by the reaction conditions, including the choice of base and solvent, leading to the formation of specific diastereomers. nih.gov

Dieckmann Condensation Mechanisms

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. numberanalytics.comlibretexts.orgwikipedia.org This reaction is particularly effective for the formation of five- and six-membered rings. wikipedia.orgorganic-chemistry.org While this compound is itself a product of a cyclization reaction, its derivatives can be designed to undergo further Dieckmann-type cyclizations.

The mechanism of the Dieckmann condensation involves the following key steps: libretexts.orgwikipedia.org

Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form an enolate. libretexts.org

Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion. libretexts.org

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide to form the cyclic β-keto ester. libretexts.org

For a derivative of this compound to undergo a Dieckmann condensation, it would need to possess a second ester group at an appropriate position on a side chain.

Aldol-Type Cyclizations

Molecules that contain two carbonyl groups, such as this compound, can undergo an intramolecular aldol reaction to form a cyclic product. acs.orgyoutube.com In this type of reaction, the enolate donor and the electrophilic acceptor are present within the same molecule, which often leads to faster reaction rates compared to intermolecular versions that require collisions between two separate molecules. chemistrysteps.com The reaction is typically initiated by a base, which deprotonates an alpha-carbon to form a nucleophilic enolate. youtube.com

For this compound, which can be viewed as a 1,5-dicarbonyl compound, the intramolecular reaction is poised to form a thermodynamically stable six-membered ring. youtube.com The process involves the formation of an enolate at a carbon alpha to one of the ketone groups, which then attacks the carbonyl carbon of the other ketone. This cyclization is favored because five- and six-membered rings exhibit minimal ring strain, making them the preferred products in reversible aldol reactions. chemistrysteps.com The initial aldol addition product can then undergo dehydration, often promoted by heat, to yield a more stable α,β-unsaturated ketone. youtube.com While other cyclizations resulting in smaller, more strained rings (like a four-membered ring) are theoretically possible, they are generally not observed due to their thermodynamic instability. chemistrysteps.com

Aromatization and Dehydrogenation Studies

The conversion of cyclohexanone (B45756) derivatives into substituted phenols is a significant transformation in organic synthesis, providing access to valuable aromatic compounds from readily available carbocyclic precursors. future4200.comrsc.orgresearchgate.net This transformation can be achieved through various dehydrogenative aromatization methods, which are broadly classified into oxidative strategies and catalytic dehydrogenation processes. researchgate.neteurekaselect.com These methods are applicable to the cyclohexanedione core of this compound, offering pathways to substituted phenol (B47542) derivatives.

Oxidative aromatization involves the use of a stoichiometric or catalytic oxidant to facilitate the removal of hydrogen atoms and form an aromatic ring. A variety of reagents and systems have been developed for the aromatization of cyclohexenones and related diones. nih.gov

One common strategy employs molecular iodine, often in an alcoholic solvent like methanol. nih.gov This method can convert α,β-unsaturated cyclic ketones into the corresponding aryl ether derivatives. The proposed mechanism involves the coordination of an oxidant with the carbonyl oxygen, which facilitates enolization and subsequent iodine-mediated oxidation to the aromatic product. nih.gov Another approach uses copper(II) salts, such as copper(II) bromide, which can effectively promote the aromatization of cyclohexenones. future4200.com More recently, environmentally benign methods using air or molecular oxygen as the green oxidant have been developed, often in the presence of a catalytic system involving iodine and a Lewis acid. rsc.org

| Reagent/System | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| Iodine / Methanol | Refluxing alcohol | Aryl ethers | nih.gov |

| Copper(II) Bromide / Lithium Bromide | Boiling acetonitrile | Phenols | future4200.com |

| Vanadium Catalysts (e.g., VOSO₄) | Atmospheric oxygen, acid | Phenols | future4200.com |

| Iodine / Lewis Acid / Brønsted Acid | Air, 80 °C | o-Phenylenediamines (with amines) | rsc.org |

Catalytic dehydrogenation offers an alternative pathway to aromatization that avoids the use of stoichiometric oxidants. researchgate.net These processes typically employ transition-metal catalysts, with palladium being one of the most effective and widely studied. researchgate.netnih.gov Palladium-on-carbon (Pd/C) is a robust heterogeneous catalyst used for the acceptorless dehydrogenation of cyclohexanones, where hydrogen gas (H₂) is the only byproduct. nih.govsemanticscholar.org

Research has shown that various palladium catalysts can selectively promote the dehydrogenation of cyclic ketones. For instance, a Pd(TFA)₂/2-Me₂Npy system tends to favor complete aromatization to phenols, while a different catalyst system, Pd(DMSO)₂(TFA)₂, can selectively stop at the enone stage. acs.org The reaction mechanism is believed to proceed through the formation of a Pd(II)-enolate, followed by β-hydride elimination. acs.orgorganic-chemistry.org The resulting palladium hydride intermediate is then re-oxidized by an oxidant like O₂ or regenerates the catalyst by releasing H₂ in acceptorless processes. semanticscholar.orgorganic-chemistry.org Besides palladium, other metals like nickel, platinum, and copper have also been investigated for these transformations. researchgate.netchemrxiv.org

| Catalyst | Oxidant/Conditions | Key Feature | Reference |

|---|---|---|---|

| Pd/C | Acceptorless (H₂ release) | Heterogeneous, recyclable | nih.govsemanticscholar.org |

| Pd(TFA)₂ / Ligand | O₂ (aerobic) | Homogeneous, ligand influences selectivity (phenol vs. enone) | acs.org |

| Ni/CeO₂ | Acceptorless | Non-precious metal catalyst | chemrxiv.org |

| Copper Salts (e.g., Cu(OAc)₂) | O₂ (aerobic) | Used in tandem with other reactions like Heck coupling | rsc.org |

Investigating Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and controlling product outcomes. For complex molecules like this compound, which can undergo various transformations, mechanistic studies are essential.

Trapping experiments are a powerful tool for detecting and identifying transient intermediates in a reaction pathway. researchgate.net In the context of the aldol-type cyclization of this compound, the key intermediate is the enolate formed after initial deprotonation by a base. Although this enolate is typically short-lived and proceeds to react intramolecularly, its existence could be confirmed by introducing a highly reactive electrophile, or "trapping agent," into the reaction mixture. nih.govbeilstein-journals.org

A common trapping agent for enolates is a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl). If the enolate intermediate is formed, it can be intercepted by TMSCl to form a stable silyl enol ether. The isolation and characterization of this silyl enol ether would provide strong evidence for the formation of the enolate and its specific structure, thereby validating a key step in the proposed aldol mechanism. Similarly, in radical-mediated reactions, radical scavengers like TEMPO can be used to trap radical intermediates, helping to distinguish between ionic and radical pathways. researchgate.net While specific studies detailing trapping experiments on this compound are not prevalent, this methodology remains a fundamental approach for elucidating such reaction mechanisms. nih.gov

The ultimate product derived from this compound is highly dependent on the choice of catalysts and reagents, which steer the reaction down different mechanistic pathways.

Base-Catalyzed Cyclization: In the presence of a base (e.g., hydroxide, alkoxide), the compound is directed towards an intramolecular aldol reaction. The base's primary role is to generate the nucleophilic enolate, initiating the C-C bond formation to yield the cyclic aldol product. youtube.comchemistrysteps.com

Oxidative Aromatization: When subjected to an oxidizing agent such as iodine or a copper salt with an oxidant like O₂, the substrate undergoes dehydrogenation to form a substituted phenol derivative. future4200.comnih.gov The reagent's function is to remove hydrogen atoms, leading to aromatization.

Catalytic Dehydrogenation: Employing a transition-metal catalyst like Pd/C under thermal conditions promotes dehydrogenation to phenols, often with the release of H₂ gas. semanticscholar.org The catalyst provides a surface or a coordination site to facilitate the cleavage of C-H bonds. The choice of catalyst and ligands can introduce further selectivity, sometimes allowing for the isolation of partially dehydrogenated intermediates like cyclohexenones. acs.org

Therefore, the reaction outcome is a direct consequence of the reagent's function: a base facilitates nucleophilic addition, while an oxidant or dehydrogenation catalyst promotes elimination and aromatization. youtube.comchemrxiv.org

Applications of Ethyl 2,4 Dioxocyclohexanecarboxylate in Complex Organic Synthesis

Construction of Adamantane (B196018) Scaffolds and Their Derivatives

The rigid, three-dimensional structure of the adamantane core has made it a valuable pharmacophore in medicinal chemistry and a key component in materials science. The synthesis of functionalized adamantane derivatives is therefore of considerable interest. Ethyl 2,4-dioxocyclohexanecarboxylate serves as a key precursor in novel and efficient methods for constructing the adamantane framework.

A significant advancement in the synthesis of adamantane derivatives involves a one-pot reaction utilizing this compound. nih.govacs.orgacs.org This method relies on a domino sequence of Michael reactions, followed by either a Dieckmann condensation or an aldol-type reaction, resulting in the formation of four new chemical bonds in a single pot. nih.govacs.org This approach is noteworthy as it represents the first one-pot construction of adamantane derivatives from cyclohexanone (B45756) precursors that does not necessitate the use of enamines. acs.orgacs.org

The reaction typically involves treating this compound with a suitable Michael acceptor, such as 2-(acetoxymethyl)acrylates or α,β-unsaturated ketones. acs.orgacs.org For instance, the reaction with 2-phenylethyl 2-(acetoxymethyl)acrylate in the presence of triethylamine (B128534) proceeds through a series of inter- and intramolecular Michael additions, culminating in a Dieckmann condensation to yield a highly functionalized adamantane derivative. acs.org Similarly, employing an α,β-unsaturated ketone as the Michael acceptor leads to the adamantane core via a domino Michael reaction followed by an aldol-type cyclization. acs.orgacs.org

This one-pot methodology offers a more efficient route to the adamantane core compared to traditional multi-step ring-closure procedures that often start from bicyclo[3.3.1]nonanones. acs.org The yields for these one-pot syntheses are reported to be moderate to good, as exemplified by the formation of specific adamantane derivatives in yields of 63% and 78%, respectively, depending on the Michael acceptor used. acs.orgacs.org

| Michael Acceptor | Key Subsequent Reaction | Yield (%) | Reference |

|---|---|---|---|

| 2-Phenylethyl 2-(acetoxymethyl)acrylate | Dieckmann Condensation | 63 | acs.org |

| 2-(Acetoxymethyl)-1-phenyl-2-propen-1-one | Aldol-Type Reaction | 78 | acs.org |

The synthesis of 1,2-disubstituted adamantanes is of particular interest due to the chirality introduced by this substitution pattern. mdpi.comnih.gov The one-pot synthesis starting from this compound provides a direct route to adamantane cores that are densely functionalized, including substitution at positions that can be considered 1,2-disubstituted in relation to the adamantane cage. acs.orgmdpi.comnih.gov

The domino reaction sequence inherently installs multiple functional groups onto the adamantane scaffold. acs.org For example, the reaction with 2-phenylethyl 2-(acetoxymethyl)acrylate results in an adamantane derivative bearing ester and ketone functionalities at adjacent bridgehead and bridge positions, which can be further manipulated to generate a variety of 1,2-disubstituted derivatives. acs.org The strategic placement of these functional groups in the initial adamantane product is a key advantage of this synthetic approach, offering a gateway to a range of complex adamantane derivatives. mdpi.comnih.gov

Adamantane's rigid and well-defined tetrahedral geometry makes it an ideal core for the construction of multivalent scaffolds, which are crucial in fields such as drug delivery and surface recognition. nih.govnih.gov While this compound is a demonstrated precursor for the adamantane core itself, established synthetic routes to rigid multivalent adamantane scaffolds often commence from adamantane or its simpler, pre-formed derivatives. nih.govnih.gov These routes typically involve the functionalization of the adamantane bridgehead positions to introduce multiple arms, often terminating in carboxylic acid or amine functionalities for further conjugation. nih.gov

For instance, an efficient synthesis of a tetravalent adamantane scaffold starts from adamantane and proceeds through a series of steps to introduce three activated carboxylic acid derivatives and a protected amino group at the four bridgehead positions. nih.gov This highlights the general utility of the adamantane core, for which this compound serves as a valuable starting material, in the design of complex, rigid molecular platforms.

Synthesis of Resorcinol (B1680541) and Resorcinolic Lipid Analogues

Resorcinolic lipids are a class of naturally occurring phenolic compounds that exhibit a wide range of biological activities. The synthesis of analogues of these molecules is important for structure-activity relationship studies and the development of new therapeutic agents. This compound and its derivatives are key intermediates in a straightforward synthetic pathway to these bioactive compounds.

A notable synthetic route to resorcinolic lipid analogues involves the initial formation of a substituted this compound derivative. ufms.br Specifically, the Michael reaction of an α,β-unsaturated ester, such as ethyl (E)-2-undecenoate, with ethyl acetoacetate (B1235776) in the presence of a base like sodium ethoxide, yields an intermediate, ethyl 2-octyl-4,6-dioxocyclohexanecarboxylate. ufms.br This intermediate, a close analogue of the title compound, is then subjected to an aromatization step.

The aromatization of the substituted this compound is achieved by treatment with iodine in methanol (B129727) under reflux. ufms.br This reaction leads to the formation of the resorcinol ring structure, yielding a mixture of 2,4-dimethoxy-6-octyl-ethyl benzoate (B1203000) and 2-hydroxy-4-methoxy-6-octyl-ethyl benzoate. ufms.br This two-step sequence, involving a Michael addition/cyclization followed by aromatization, provides an efficient method for constructing the 5-alkylresorcinol core from readily available aliphatic precursors. ufms.br

| Reaction Step | Reagents and Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Michael Addition/Cyclization | Ethyl (E)-2-undecenoate, Ethyl acetoacetate, Sodium ethoxide | Ethyl 2-octyl-4,6-dioxocyclohexanecarboxylate | 60 | ufms.br |

| Aromatization | Iodine, Methanol, Reflux | 2,4-Dimethoxy-6-octyl-ethyl benzoate and 2-Hydroxy-4-methoxy-6-octyl-ethyl benzoate | 80 (combined) | ufms.br |

The resorcinolic lipid analogues synthesized via the this compound intermediate are themselves bioactive or can be readily converted to other biologically active molecules. ufms.br For example, the synthesized 2,4-dimethoxy-6-octyl-ethyl benzoate can be demethylated using boron tribromide to furnish the corresponding dihydroxybenzoic acid, another class of bioactive resorcinolic lipid analogues. ufms.br

This synthetic strategy provides access to compounds that are structural analogues of naturally occurring bioactive molecules like cytosporones, which are known to exhibit fungicidal, bactericidal, and cytotoxic activities. ufms.br The ability to generate these complex natural product analogues from simple starting materials, through the intermediacy of a substituted this compound, underscores the importance of this compound as a precursor in the synthesis of biologically relevant molecules.

Precursor for Other Functionalized Cyclic Systems

This compound serves as a versatile starting material for the synthesis of a variety of functionalized cyclic systems. Its inherent reactivity, stemming from the presence of multiple carbonyl groups and an ester moiety, allows for a range of chemical transformations, leading to the construction of complex molecular architectures.

Derivatives of Dioxocyclohexanecarboxylic Acid

This compound can be envisioned as a precursor to derivatives of 2,4-dioxocyclohexanecarboxylic acid through standard ester hydrolysis. This transformation can be achieved under either acidic or basic conditions. aklectures.comlibretexts.org

Under basic conditions, a process known as saponification, the ester is treated with a base such as sodium hydroxide, leading to the formation of the corresponding carboxylate salt. Subsequent acidification then yields the free 2,4-dioxocyclohexanecarboxylic acid. libretexts.org In an acidic environment, the ester can be hydrolyzed to the carboxylic acid in the presence of a strong acid catalyst and an excess of water, which drives the equilibrium towards the hydrolysis products. libretexts.org

The resulting β-keto acid, 2,4-dioxocyclohexanecarboxylic acid, is susceptible to decarboxylation upon heating. libretexts.orgyoutube.com This reaction proceeds through a cyclic transition state, resulting in the loss of carbon dioxide and the formation of cyclohexane-1,3-dione. This reactivity opens a pathway to selectively remove the carboxyl group when desired, further expanding the synthetic utility of the parent ethyl ester. The general transformation is depicted in the table below.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, H₂O (Saponification) | 2,4-dioxocyclohexanecarboxylic acid |

| This compound | H₃O⁺, H₂O (Acid Hydrolysis) | 2,4-dioxocyclohexanecarboxylic acid |

| 2,4-dioxocyclohexanecarboxylic acid | Heat (Δ) | Cyclohexane-1,3-dione + CO₂ |

Other Cyclohexane (B81311) and Cycloalkane Derivatives

A significant application of this compound is in the construction of intricate polycyclic systems, most notably adamantane derivatives. This is achieved through a one-pot reaction involving domino Michael reactions followed by a Dieckmann condensation or an aldol-type reaction. This process allows for the formation of multiple carbon-carbon bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

In a typical reaction sequence, this compound acts as a Michael donor, reacting with a suitable Michael acceptor. A subsequent intramolecular cyclization, such as a Dieckmann condensation, leads to the formation of the rigid and densely functionalized adamantane core. This method represents an efficient pathway to these complex cycloalkane structures, which are of interest in medicinal chemistry and materials science.

The following table summarizes a representative transformation:

| Reactants | Reaction Type | Product |

| This compound + Michael Acceptor | Domino Michael Reactions and Dieckmann Condensation/Aldol-type Reaction | Adamantane Derivative |

Development of Novel Synthetic Building Blocks and Reagents

The chemical versatility of this compound extends to its role in the development of novel synthetic building blocks and intermediates for the synthesis of complex natural products and medicinally relevant molecules. Its ability to participate in a variety of carbon-carbon bond-forming reactions makes it a valuable starting point for creating more elaborate molecular scaffolds.

For instance, its use in the synthesis of a heavily functionalized key intermediate for the preparation of cardiotonic steroids highlights its importance as a foundational building block. In this context, the cyclohexane ring of this compound serves as a scaffold upon which further stereocenters and functional groups are installed, ultimately leading to the complex tetracyclic core of these steroids.

Furthermore, the adamantane derivatives synthesized from this compound can themselves be considered novel building blocks. These rigid, three-dimensional structures can be further functionalized and incorporated into larger molecules to impart specific physical or biological properties. The development of synthetic routes to these and other complex cyclic systems from a readily available starting material like this compound underscores its value in expanding the toolbox of synthetic organic chemists for the construction of new and diverse molecular entities.

Advanced Spectroscopic and Structural Elucidation Research of Ethyl 2,4 Dioxocyclohexanecarboxylate and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) in Mechanistic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecule's environment, making these methods valuable for monitoring reactions and studying structural equilibria.

IR spectroscopy is particularly useful for monitoring the progress of chemical reactions in real-time. For reactions involving Ethyl 2,4-dioxocyclohexanecarboxylate, such as a selective reduction of one of the ketone groups, IR spectroscopy can track the disappearance of the reactant and the appearance of the product.

The strong absorbance of the carbonyl (C=O) group provides a distinct and easily monitored signal. The starting material exhibits characteristic C=O stretching frequencies for both the ketone (typically ~1715 cm⁻¹) and ester (~1735 cm⁻¹) functionalities. During a reaction that converts a ketone to a secondary alcohol, the intensity of the ketone C=O peak would decrease, while a new, broad peak corresponding to the O-H stretch of the alcohol product would appear (typically 3200-3600 cm⁻¹). The rate of the reaction can be quantified by measuring the change in the intensity of these characteristic peaks over time.

This compound, as a β-dicarbonyl compound, can exist in equilibrium with its enol tautomers. This keto-enol tautomerism can be readily studied using vibrational spectroscopy because the keto and enol forms have distinct vibrational signatures.

Keto Form: The diketo tautomer is characterized by two sharp C=O stretching bands corresponding to the ketone groups.

Enol Form: The enol tautomer will show a C=C stretching vibration (typically 1600-1650 cm⁻¹) and a broad O-H stretching band.

The position and shape of the O-H band are highly indicative of hydrogen bonding. nih.gov In the enol form, strong intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen is expected. This interaction causes the O-H stretching frequency to shift to a lower wavenumber (e.g., 2500-3200 cm⁻¹) and to become significantly broadened compared to a non-hydrogen-bonded O-H group. The relative intensities of the keto (C=O) and enol (C=C, O-H) bands in an IR or Raman spectrum can be used to determine the equilibrium constant between the tautomers and how it is affected by factors such as solvent polarity.

Table 3: Key IR Frequencies for Tautomers of this compound

| Tautomeric Form | Vibrational Mode | Approximate Frequency (cm⁻¹) | Characteristics |

|---|---|---|---|

| Keto | C=O (Ketone) Stretch | ~1715 | Strong, sharp |

| C=O (Ester) Stretch | ~1735 | Strong, sharp | |

| Enol | O-H Stretch (H-bonded) | 2500 - 3200 | Very broad |

| C=O Stretch (H-bonded) | ~1650 | Strong, shifted lower | |

| C=C Stretch | ~1610 | Medium |

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature reveals a notable absence of dedicated theoretical and computational studies on the chemical compound this compound. Despite its role as a versatile starting material in the synthesis of complex molecules such as adamantane (B196018) derivatives, detailed quantum chemical investigations into its intrinsic molecular properties are not publicly available. Consequently, a comprehensive article focusing solely on the theoretical and computational chemistry of this specific compound, as outlined by the requested structure, cannot be generated at this time due to the lack of published research data.

While the methodologies outlined in the query—including quantum chemical calculations, prediction of spectroscopic parameters, and computational modeling of reaction mechanisms—are standard and powerful techniques in modern chemistry, their application to this compound has not been a subject of published academic research. Searches for optimized molecular geometries, electronic structures, analyses of vibrational frequencies, computational NMR chemical shift predictions, and transition state analyses for this specific molecule did not yield any specific results.

For context, computational techniques such as Density Functional Theory (DFT) and ab initio methods are widely used to explore the fundamental characteristics of organic molecules. These methods allow for the precise calculation of molecular geometries, the distribution of electrons within the molecule, and the prediction of vibrational spectra which can be correlated with experimental infrared and Raman spectroscopy. Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach are routinely employed to predict NMR chemical shifts, providing invaluable assistance in structure elucidation by comparing theoretical data with experimental spectra. The study of reaction mechanisms through computational modeling, including the identification of transition states and the calculation of energy barriers, offers deep insights into the reactivity of a compound.

Although such computational studies have been conducted on structurally related compounds, such as cyclohexane-1,3-dione and other β-keto esters, the strict focus on this compound, as per the instructions, precludes the inclusion of this related data. The scientific community has yet to publish a dedicated theoretical examination of this particular molecule. Therefore, the detailed research findings and data tables required to construct the requested article are currently unavailable in the scientific literature.

Theoretical and Computational Chemistry Investigations of Ethyl 2,4 Dioxocyclohexanecarboxylate

Reaction Mechanism Elucidation through Computational Modeling

Understanding Stereochemical Outcomes (Diastereoselectivity, Enantioselectivity)

Computational chemistry provides a powerful lens for predicting and understanding the stereochemical outcomes of reactions involving ethyl 2,4-dioxocyclohexanecarboxylate. Through the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways and transition states to determine why certain stereoisomers (diastereomers or enantiomers) are formed preferentially.

The diastereoselectivity in reactions such as Michael additions is determined by the relative energies of the transition states leading to the different diastereomeric products. beilstein-journals.org By mapping the potential energy surface of the reaction, computational models can identify the lowest energy pathway. The transition state with the lower activation energy will be more readily achieved, leading to the formation of the major diastereomer. This approach is particularly valuable for complex reactions where multiple stereocenters are formed in a single step. nih.gov For instance, in a base-catalyzed Michael-aldol domino reaction, diastereoselectivity is often governed by the selective cyclization step, a process that can be modeled to predict the most stable chair-like transition state leading to the observed product. nih.gov

Similarly, the enantioselectivity of organocatalyzed reactions can be rationalized by examining the interactions between the substrate, the catalyst, and the reagent in the transition state assembly. beilstein-journals.org Chiral catalysts, such as those based on phosphoric acids or chiral diols, create a specific chiral environment. beilstein-journals.orgmdpi.com Computational modeling can elucidate the non-covalent interactions, like hydrogen bonding, that stabilize one transition state over its enantiomeric counterpart. beilstein-journals.org The energy difference between these two transition states directly correlates to the enantiomeric excess (ee) that would be expected experimentally. These theoretical insights are crucial for the rational design of new, more effective catalysts for asymmetric synthesis. nih.gov

| Transition State | Product Diastereomer | Calculated Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| TS-A (syn) | Syn-Adduct | +2.5 | ~1:60 |

| TS-B (anti) | Anti-Adduct | 0.0 |

Tautomerism and Conformational Dynamics Studies

This compound, as a β-keto ester, exhibits keto-enol tautomerism, a fundamental equilibrium in organic chemistry. comporgchem.com The molecule can exist as a diketo tautomer or as one of several possible enol tautomers. The position of this equilibrium is highly sensitive to various factors, including substitution, temperature, and the solvent environment. researchgate.net Furthermore, the cyclohexanedione ring is not static; it undergoes conformational changes, such as chair-chair interconversion, which influences the relative stability and reactivity of the tautomers. scielo.org.mxacs.org Computational studies are essential for exploring these dynamic processes, which are often difficult to characterize fully through experimental means alone. orientjchem.org

The relative stability of the different tautomers of this compound can be quantified by calculating their Gibbs free energies using computational methods like DFT. orientjchem.org For cyclic β-dicarbonyl compounds, there are typically one diketo form and at least two primary enol forms, arising from enolization at either carbonyl group.

The diketo form exists in a dynamic equilibrium of conformers, typically chair and twisted-boat forms. scielo.org.mxresearchgate.net The enol forms gain stability from the formation of a conjugated π-system and, crucially, a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. emerginginvestigators.org This hydrogen bond creates a pseudo-aromatic six-membered ring, which significantly lowers the energy of the enol tautomer. rsc.org

Computational calculations for related β-dicarbonyl systems show that in the gas phase, the enol form is often more stable than the keto form due to this intramolecular hydrogen bonding. orientjchem.org The energy landscape reveals the relative energies of each tautomer and the activation energy barriers for their interconversion. The barrier for uncatalyzed tautomerization is generally high, as it involves the breaking of a C-H bond. researchgate.net

| Tautomer | Description | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Stabilizing Feature |

|---|---|---|---|

| Diketo | Standard 2,4-dione structure | +2.1 | - |

| Enol-1 (at C4) | Enol formed at the C4 carbonyl | 0.0 | Intramolecular H-bond, conjugation |

| Enol-2 (at C2) | Enol formed at the C2 carbonyl | +0.8 | Intramolecular H-bond, conjugation |

The equilibrium between the keto and enol tautomers is profoundly influenced by the solvent. orientjchem.org This is due to the differential solvation of the tautomers, which have different polarities and hydrogen-bonding capabilities. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects and predict the shift in equilibrium. researchgate.net

In non-polar, aprotic solvents (e.g., cyclohexane (B81311), carbon tetrachloride), the enol form is generally favored. orientjchem.org These solvents cannot form hydrogen bonds with the solute, so the stability gained from the intramolecular hydrogen bond in the enol tautomer is the dominant factor. emerginginvestigators.org

Conversely, in polar, protic solvents (e.g., water, methanol), the equilibrium often shifts to favor the more polar diketo tautomer. researchgate.netorientjchem.org These solvents can act as both hydrogen bond donors and acceptors, allowing them to form strong intermolecular hydrogen bonds with the two carbonyl groups of the keto form. This strong solvation can outweigh the stability gained from the intramolecular hydrogen bond of the enol form, thus stabilizing the keto tautomer and shifting the equilibrium. Polar aprotic solvents (e.g., DMSO, acetone) also tend to favor the keto form due to dipole-dipole interactions, although the effect may be less pronounced than with protic solvents. researchgate.net

| Solvent | Solvent Type | Dominant Interaction | Favored Tautomer | Predicted Keto:Enol Ratio |

|---|---|---|---|---|

| Cyclohexane | Non-polar, Aprotic | Intramolecular H-bond (Enol) | Enol | Low (e.g., 15:85) |

| Chloroform | Weakly Polar, Aprotic | Weak Solvation | Enol | Intermediate (e.g., 40:60) |

| Acetone (B3395972) | Polar, Aprotic | Dipole-Dipole | Keto | High (e.g., 75:25) |

| Methanol (B129727) | Polar, Protic | Intermolecular H-bond (Keto) | Keto | Very High (e.g., 90:10) |

| Water | Polar, Protic | Strong Intermolecular H-bond (Keto) | Keto | Very High (e.g., >95:5) |

Future Research Directions and Emerging Paradigms

Novel Catalytic Systems for Enhanced Synthesis

The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of ethyl 2,4-dioxocyclohexanecarboxylate. Future research is increasingly focused on moving beyond classical methods towards more sophisticated and efficient catalytic protocols.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. researchgate.net Cinchona alkaloid derivatives, for instance, have proven effective in catalyzing the α-hydroxylation of β-keto esters with high yields and good enantioselectivity. nih.gov This opens avenues for creating chiral building blocks from this compound. Similarly, organocatalytic asymmetric peroxidation of related β-keto esters presents a novel route to chiral cycloperoxides and δ-hydroxy-β-keto esters. nih.gov The application of these metal-free catalytic systems to this compound could provide direct access to a variety of stereochemically enriched derivatives.

Photocatalysis: The intersection of photocatalysis and organocatalysis offers new reactivity modes. Visible-light-driven processes, which operate at ambient temperatures, can trigger the formation of electron donor-acceptor (EDA) complexes between chiral enolates and reagents. acs.org This strategy has been successfully applied to the enantioselective perfluoroalkylation of cyclic β-ketoesters. acs.org Exploring this photo-organocatalytic approach with this compound could enable the introduction of complex substituents under exceptionally mild conditions.

Chemoenzymatic Systems: The combination of chemical and enzymatic catalysis in one-pot cascades is a promising direction. Ene reductase enzymes, for example, can be paired with photocatalysis for the intramolecular β-C-H functionalization of substituted cyclohexanones, streamlining the synthesis of complex bridged bicyclic nitrogen scaffolds. osti.gov Applying such chemoenzymatic strategies to derivatives of this compound could lead to highly efficient and selective routes for producing pharmaceutically relevant molecules.

| Catalytic System | Transformation | Potential Advantage |

| Organocatalysis | Asymmetric α-hydroxylation, peroxidation | Metal-free, high enantioselectivity. nih.govnih.gov |

| Photo-organocatalysis | Enantioselective perfluoroalkylation | Mild conditions, visible light activation. acs.org |

| Chemoenzymatic | C-H Functionalization | High selectivity, green & sustainable. osti.gov |

| Metal Catalysis | Cationic Cyclization | Synthesis of diverse cyclohexanone (B45756) derivatives. organic-chemistry.org |

Stereocontrolled Synthesis of Complex Architectures

The rigid cyclic framework and multiple reactive sites of this compound make it an ideal starting point for the stereocontrolled synthesis of intricate molecular structures, including natural products and active pharmaceutical ingredients.

Future efforts will likely concentrate on harnessing this potential through asymmetric domino and cascade reactions. Organocatalytic asymmetric domino reactions between γ-nitro ketones and enones have been shown to produce highly functionalized cyclohexanes with control over four stereocenters. researchgate.net Adapting this methodology to this compound could enable the rapid assembly of complex cyclic systems from simple precursors.

Furthermore, the asymmetric conjugate addition of cyclic β-keto esters to various Michael acceptors is a powerful strategy for building stereogenic centers. researchgate.net For example, a diaminomethylenemalononitrile organocatalyst has been used to synthesize bicyclic γ-lactam derivatives bearing vicinal tertiary and quaternary stereocenters with excellent enantioselectivity. researchgate.net The development of novel catalyst systems, such as dual-metallic catalysts (e.g., Rh(II)/Sc(III)), can facilitate tandem Friedel–Crafts alkylation/annulation reactions to build complex polycyclic structures like dihydrocarbazoles. rsc.org The application of confined Brønsted acids like imidodiphosphorimidate (IDPi) catalysts is another emerging area, enabling formal cycloaddition reactions to generate novel scaffolds such as azabicyclo[2.1.1]hexanes. nih.gov

| Reaction Type | Key Feature | Resulting Structure |

| Asymmetric Domino Reaction | Creation of four stereocenters | Functionalized cyclohexanes. researchgate.net |

| Asymmetric Conjugate Addition | Vicinal tertiary & quaternary centers | Bicyclic γ-lactams. researchgate.net |

| Tandem Alkylation/Annulation | Dual-metallic catalysis | Dihydrocarbazoles. rsc.org |

| Formal Cycloaddition | Confined Brønsted acid catalysis | Azabicyclo[2.1.1]hexanes. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes into continuous flow and automated platforms represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and reproducibility. flinders.edu.au These technologies are particularly advantageous for managing reactive intermediates and optimizing reaction conditions, making them highly suitable for the transformations of this compound.

Continuous flow systems provide superior control over reaction parameters such as temperature and mixing, which is crucial for selectivity in reactions involving multifunctional compounds like 1,3-dicarbonyls. flinders.edu.au The small reactor volumes inherent to flow chemistry enhance safety, especially when dealing with potentially hazardous reagents or exothermic reactions. beilstein-journals.org This technology has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients and natural products. nih.gov

Automated platforms, often coupled with flow reactors, can accelerate reaction optimization by systematically screening variables. This data-driven approach allows for the rapid identification of optimal conditions, reducing development time. Telescoped continuous flow processes, where the output from one reactor is fed directly into the next, eliminate the need for intermediate isolation and purification, further streamlining the synthesis of complex molecules like 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. rsc.org The synthesis and subsequent reactions of this compound are prime candidates for adaptation to these automated flow platforms, which could enable on-demand, scalable production of its derivatives.

Exploration of New Chemical Transformations and Reactivity Modes

Beyond its traditional role as a nucleophile in alkylation and condensation reactions, future research will delve into novel transformations that exploit the unique electronic properties of this compound.

Cascade Reactions: The 1,3-dicarbonyl motif is an excellent substrate for cascade reactions, where a single event triggers a sequence of bond-forming transformations to rapidly build molecular complexity. 20.210.105 For instance, reactions of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes or ketones can proceed through cascade Michael addition/cycloketalization or Knoevenagel condensation/electrocyclization pathways to form complex fused-ring systems. acs.orgnih.gov Iodine-catalyzed cascade reactions with amines can even lead to polyfunctionalized pyrroles through multiple C(sp3)-H bond functionalizations. acs.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer significant advantages in terms of efficiency and atom economy. nih.gov The Biginelli reaction, a classic MCR, can be adapted to produce complex dihydropyrimidinones. mdpi.com Research into novel MCRs involving this compound, aldehydes, and various nitrogen sources could yield diverse libraries of heterocyclic compounds with potential biological activity. derpharmachemica.comresearchgate.net

Ring Expansion and Rearrangements: The generation of ketene (B1206846) intermediates from related diazo-β-ketoesters has been shown to induce electrophilic ring expansion of aziridines, providing a novel route to oxazoline (B21484) derivatives. nih.govbeilstein-journals.org Exploring similar transformations with this compound could unlock new pathways to medium-sized rings and other non-obvious molecular scaffolds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-dioxocyclohexanecarboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves esterification of 2,4-dioxocyclohexanecarboxylic acid with ethanol under acid catalysis. For example, refluxing with concentrated sulfuric acid in methanol (adjusting molar ratios and reaction time) yields the ester . Optimization should focus on temperature control (e.g., 60–80°C), catalyst loading (1–2% H₂SO₄), and purification via recrystallization from ethanol to improve yield and purity. Kinetic studies (e.g., monitoring via TLC or HPLC) can identify rate-limiting steps .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: the ester ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and ketone protons (δ ~2.5–3.5 ppm for cyclohexane ring protons). Absence of carboxylic acid protons (δ >10 ppm) confirms esterification .

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) validate functional groups. Compare with reference spectra to rule out byproducts .

Q. What crystallographic parameters are critical for resolving the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation. Key parameters include bond angles (e.g., C2—C1—C7: ~122.44°) and torsional angles (e.g., C7—C8—C9—C13: −162.62°), which confirm stereoelectronic effects . Refinement using SHELXL97 with H-atom constraints ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding with target enzymes (e.g., cyclooxygenase). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies address contradictions in toxicity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Perform:

- Purity Analysis : HPLC-MS to quantify trace impurities (e.g., unreacted acid or solvents) .

- Dose-Response Studies : Replicate toxicity assays (e.g., LD₅₀ in rodents) under standardized OECD guidelines, controlling for metabolic differences .

Q. How can reaction mechanisms for this compound derivatization be elucidated using kinetic isotope effects (KIE) or isotopic labeling?

- Methodological Answer :

- KIE Studies : Compare reaction rates using deuterated ethanol (CH₃CD₂OH) to identify rate-determining steps (e.g., nucleophilic acyl substitution) .

- ¹³C Labeling : Track carbonyl carbons via 2D NMR (HSQC) to map intermediates in Claisen or Michael addition pathways .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for validating reproducibility in synthetic yield studies?

- Methodological Answer : Use ANOVA to compare yields across ≥3 independent trials. Calculate relative standard deviation (RSD <5% indicates high reproducibility). Outlier detection (Grubbs’ test) ensures data integrity .

Q. How should researchers handle conflicting crystallographic data (e.g., bond length discrepancies) in structural reports?

- Methodological Answer : Cross-validate with neutron diffraction or high-resolution SCXRD (λ = 0.7 Å). Apply Hirshfeld surface analysis to assess intermolecular interactions influencing bond lengths .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.